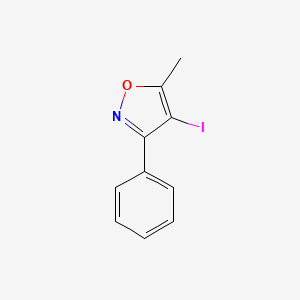

4-Iodo-5-methyl-3-phenylisoxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-5-methyl-3-phenyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO/c1-7-9(11)10(12-13-7)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDVPBKUHWSZYIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379845 | |

| Record name | 4-Iodo-5-methyl-3-phenylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31295-66-6 | |

| Record name | 4-Iodo-5-methyl-3-phenylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Iodo-5-methyl-3-phenylisoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Iodo-5-methyl-3-phenylisoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the synthetic pathway, including experimental protocols, and outlines the analytical techniques used for its characterization, presenting key quantitative data in a structured format.

Introduction

This compound (CAS No. 31295-66-6) is a substituted isoxazole that holds potential as a versatile building block in the development of novel therapeutic agents and functional materials.[1] The presence of a reactive iodine atom at the 4-position of the isoxazole ring allows for further functionalization through various cross-coupling reactions, making it a valuable intermediate in the synthesis of more complex molecular architectures.[1] Its applications are being explored in the design of anti-inflammatory and anti-cancer agents.[1]

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the formation of the precursor, 5-methyl-3-phenylisoxazole, followed by its regioselective iodination.

Step 1: Synthesis of 5-methyl-3-phenylisoxazole

A common and effective method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction. In this case, 5-methyl-3-phenylisoxazole can be synthesized from benzaldehyde oxime and ethyl acetoacetate.

Experimental Protocol:

A mixture of benzaldehyde oxime (1 equivalent), ethyl acetoacetate (1 to 2 equivalents), and a suitable dehydrating agent or catalyst in a solvent such as ethanol is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield 5-methyl-3-phenylisoxazole.

Logical Workflow for the Synthesis of 5-methyl-3-phenylisoxazole

Caption: Synthesis of the precursor, 5-methyl-3-phenylisoxazole.

Step 2: Iodination of 5-methyl-3-phenylisoxazole

The second step involves the electrophilic iodination of the synthesized 5-methyl-3-phenylisoxazole at the C4 position of the isoxazole ring. N-Iodosuccinimide (NIS) is a commonly used and effective reagent for this transformation, often in the presence of an acid catalyst.

Experimental Protocol:

To a solution of 5-methyl-3-phenylisoxazole (1 equivalent) in a suitable solvent such as acetonitrile or trifluoroacetic acid, N-Iodosuccinimide (1 to 1.2 equivalents) is added portion-wise at room temperature. The reaction mixture is stirred until TLC analysis indicates the complete consumption of the starting material. The reaction is then quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude this compound is then purified by column chromatography or recrystallization.

Workflow for the Iodination of 5-methyl-3-phenylisoxazole

Caption: Synthesis of this compound.

Characterization Data

The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic and analytical techniques.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₈INO |

| Molecular Weight | 285.08 g/mol |

| CAS Number | 31295-66-6 |

| Appearance | Solid |

| Melting Point (°C) | Data not available in cited sources |

| ¹H NMR (ppm) | Predicted shifts: Phenyl protons (multiplet, ~7.4-7.8 ppm), Methyl protons (singlet, ~2.5 ppm) |

| ¹³C NMR (ppm) | Predicted shifts: Phenyl carbons, Isoxazole ring carbons (including C-I), Methyl carbon |

| IR (cm⁻¹) | Predicted absorptions: Aromatic C-H stretch (~3100-3000), C=N stretch (~1600), C=C stretch (~1580, 1450), C-I stretch (~500-600) |

| Mass Spectrum (m/z) | Expected molecular ion peak [M]⁺ at 285 |

Note: Specific experimental data for melting point and spectroscopic analyses were not available in the consulted literature. The provided NMR and IR data are based on predicted values for the structure.

Conclusion

This technical guide outlines a feasible synthetic route for this compound and provides a framework for its characterization. The methodologies described are based on established chemical principles for the synthesis of isoxazole derivatives and their subsequent halogenation. Further research is warranted to establish a detailed experimental record of its characterization data, which will be invaluable for its application in drug discovery and materials science.

References

physical and chemical properties of 4-Iodo-5-methyl-3-phenylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-5-methyl-3-phenylisoxazole is a halogenated heterocyclic compound that holds significant interest within the fields of medicinal chemistry, organic synthesis, and materials science. Its structural architecture, featuring a phenyl-substituted isoxazole ring with an iodine atom at the 4-position and a methyl group at the 5-position, provides a versatile scaffold for the development of novel molecules with diverse applications. The presence of the iodine atom is particularly noteworthy, as it serves as a valuable functional handle for a variety of cross-coupling reactions, enabling the synthesis of more complex molecular entities.[1]

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related isoxazole derivatives in drug discovery and materials science. While this compound is commercially available, detailed experimental data in the public domain is limited. This guide compiles the available information and highlights areas where further research is needed.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while basic identifiers are readily available, experimental data for properties such as melting point, boiling point, and solubility are not widely reported in publicly accessible literature.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | 4-Iodo-5-methyl-3-phenyl-1,2-oxazole | [2] |

| CAS Number | 31295-66-6 | [3][4] |

| Molecular Formula | C₁₀H₈INO | [2][3][4] |

| Molecular Weight | 285.08 g/mol | [2][3][4] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Storage Conditions | Store at 0-8°C | [3] |

Spectral Data

Table 2: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available |

Table 3: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| Data not available |

Table 4: IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available |

Table 5: Mass Spectrometry Data

| m/z | Fragmentation |

| Data not available |

Chemical Properties and Reactivity

The chemical reactivity of this compound is largely dictated by the isoxazole ring and the C-I bond. The isoxazole moiety is a five-membered heterocycle known for its stability and participation in various chemical transformations.[3] The iodine atom at the 4-position is a key feature, making the molecule a suitable substrate for a range of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions allow for the introduction of new carbon-carbon and carbon-heteroatom bonds, providing a pathway to a wide array of derivatives.[1]

The general reactivity of the isoxazole ring can be influenced by the nature of its substituents. The electron-withdrawing character of the isoxazole ring can affect the reactivity of the adjacent phenyl group.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly available in the searched literature. However, a general synthetic strategy can be inferred from the synthesis of related iodo-isoxazoles. A plausible approach involves the synthesis of the 5-methyl-3-phenylisoxazole core, followed by iodination at the 4-position.

General Synthetic Workflow

The synthesis of this compound would likely proceed through a two-step process: the formation of the isoxazole ring followed by iodination.

Caption: General synthetic workflow for this compound.

Postulated Synthesis Protocol

-

Step 1: Synthesis of 5-methyl-3-phenylisoxazole: This can be achieved through various methods, a common one being the reaction of a β-diketone with hydroxylamine.

-

Step 2: Iodination of 5-methyl-3-phenylisoxazole: The synthesized isoxazole can then be subjected to electrophilic iodination at the 4-position. A common iodinating agent for such reactions is N-iodosuccinimide (NIS) in a suitable solvent.

Purification

Purification of the final product would likely involve standard techniques such as column chromatography on silica gel, followed by recrystallization to obtain the pure compound.

Analysis

The structure and purity of the synthesized this compound would be confirmed using a combination of analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the positions of the substituents.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Biological Activity and Potential Applications

While specific biological studies on this compound are not widely reported, the isoxazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of isoxazoles have been reported to exhibit a broad range of activities, including anti-inflammatory, analgesic, and anticancer properties.[3]

The general applications of this compound include its use as a key intermediate in the synthesis of more complex molecules for pharmaceutical and materials science research.[1] The presence of the iodo group allows for its use in building molecular libraries for high-throughput screening in drug discovery programs.

Hypothetical Signaling Pathway Involvement

Given the reported anti-inflammatory and anticancer activities of some isoxazole derivatives, a hypothetical mechanism of action could involve the modulation of key signaling pathways implicated in these diseases. For instance, some small molecule inhibitors target protein kinases involved in cell proliferation and inflammation.

Caption: Hypothetical signaling pathway modulation by an isoxazole derivative.

Conclusion

This compound is a valuable building block for synthetic and medicinal chemists. While its basic chemical identity is established, there is a clear need for the scientific community to publish detailed experimental data, including its physicochemical properties, comprehensive spectral characterization, and specific biological activities. This guide serves as a starting point for researchers, summarizing the available information and providing a framework for future investigations into this promising molecule. The versatile reactivity offered by its structure suggests that this compound will continue to be a relevant compound in the pursuit of novel therapeutics and advanced materials.

References

In-Depth Technical Guide: 4-Iodo-5-methyl-3-phenylisoxazole (CAS Number: 31295-66-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential biological activities, and suppliers of 4-Iodo-5-methyl-3-phenylisoxazole, identified by CAS number 31295-66-6. This molecule is a notable intermediate in the synthesis of pharmacologically active compounds.[1][2]

Core Chemical Properties

This compound is a solid, off-white to colorless compound at room temperature.[3] Its chemical structure features a five-membered isoxazole ring substituted with a phenyl group at the 3-position, an iodine atom at the 4-position, and a methyl group at the 5-position. The presence of the iodine atom makes it a versatile intermediate for various coupling reactions in organic synthesis.[1]

| Property | Value | Reference |

| CAS Number | 31295-66-6 | [1][3] |

| Molecular Formula | C₁₀H₈INO | [1][3] |

| Molecular Weight | 285.08 g/mol | [1][3] |

| Physical State | Solid | [3] |

| Appearance | Off-white to colorless | [3] |

| Melting Point | 102 to 106 °C | [3] |

| Density | 1.686 g/cm³ | [3] |

| Storage Condition | Sealed in dry, room temperature (20 to 22 °C) | [3] |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the public domain, a general approach to the synthesis of substituted isoxazoles can be described. A common method is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. For 4-iodo-substituted isoxazoles, an iodination step of a pre-formed isoxazole ring is a plausible synthetic route.[4]

A general workflow for the synthesis and characterization of such a compound is outlined in the diagram below.

Caption: General experimental workflow for the synthesis and characterization of a substituted isoxazole.

Characterization of the final product would typically involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure, along with High-Performance Liquid Chromatography (HPLC) to determine its purity.[5]

Potential Biological Activity and Signaling Pathways

Derivatives of isoxazole have been reported to exhibit:

-

Anti-inflammatory and Analgesic Activity: This is the most cited potential application for compounds derived from this compound.[1][2] The mechanism for many isoxazole-containing anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes.[6]

-

Anticancer Activity: Certain substituted isoxazoles have shown cytotoxic effects against various cancer cell lines.[1][7]

-

Antibacterial and Antifungal Activity: The isoxazole ring is a component of some antimicrobial agents.[7]

Given that this compound is a key intermediate for anti-inflammatory and analgesic drugs, a plausible, though unconfirmed, mechanism of action for its derivatives could involve the COX signaling pathway, which is central to inflammation.

Caption: Hypothesized inhibition of the COX pathway by isoxazole derivatives.

Suppliers

This compound is available from several chemical suppliers, primarily for research and development purposes. Some of the identified suppliers include:

It is important to note that this compound is intended for laboratory use only and should be handled by trained professionals in accordance with safety data sheets.[3]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde - Google Patents [patents.google.com]

- 5. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 6. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. wjpsonline.com [wjpsonline.com]

- 9. 4-Iodo-3-methyl-5-phenylisoxazole, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Navigating the Research Landscape of 4-Iodo-5-methyl-3-phenylisoxazole: A Technical Overview of a Versatile Synthetic Intermediate

For Immediate Release

Shanghai, China – December 27, 2025 – An extensive review of available scientific literature reveals that 4-Iodo-5-methyl-3-phenylisoxazole is a compound of significant interest within the realms of medicinal chemistry and organic synthesis. However, detailed studies elucidating its specific mechanism of action are not presently available in the public domain. This technical guide serves to consolidate the current understanding of this molecule, focusing on its established role as a key synthetic intermediate and the potential biological activities of the broader isoxazole class of compounds. This information is intended to guide researchers, scientists, and drug development professionals in exploring the potential applications of this versatile chemical entity.

The Role of this compound in Synthesis

This compound is primarily recognized as a valuable building block in the synthesis of more complex molecules.[1] Its structure, featuring an isoxazole ring, a phenyl group, a methyl group, and an iodine atom, provides multiple points for chemical modification. The presence of the iodine substituent is particularly noteworthy, as it facilitates various cross-coupling reactions, which are fundamental in the construction of novel molecular frameworks.[1] This reactivity makes it an important intermediate in the development of new pharmaceuticals and functionalized materials.[1]

Potential Therapeutic Applications of Isoxazole Derivatives

While specific data on this compound is limited, the broader class of isoxazole derivatives has been extensively studied and shown to exhibit a wide range of biological activities. These findings suggest potential therapeutic areas that could be explored through the synthesis of novel compounds derived from this compound.

Anti-inflammatory and Analgesic Properties

Several sources indicate that isoxazole derivatives are key intermediates in the synthesis of anti-inflammatory and analgesic agents.[1][2] This suggests that compounds synthesized using this compound as a scaffold could potentially be developed for the treatment of pain and inflammation.

Anti-cancer Activity

The development of novel anti-cancer agents is another area where isoxazole derivatives have shown promise.[1] The isoxazole core can be incorporated into larger molecules designed to interact with specific targets in cancer cells.

Antibacterial and Other Biological Activities

Research into various substituted phenylisoxazoles has revealed their potential as antibacterial agents.[3] Furthermore, different isoxazole-containing compounds have been investigated for a range of other biological effects, including as α-amylase and α-glucosidase inhibitors for potential diabetes treatment, and as allosteric modulators of receptors like the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt).[4][5]

Synthetic Pathways and Potential for Drug Discovery

The primary utility of this compound lies in its adaptability for creating diverse chemical libraries. The following diagram illustrates a generalized workflow where this compound can be used to generate novel derivatives for biological screening.

Future Directions

The existing body of research strongly suggests that the value of this compound is in its potential as a starting material for the synthesis of novel, biologically active compounds. Future research efforts should be directed towards:

-

Synthesis of derivative libraries: Utilizing the reactivity of the iodine atom to create a diverse range of new molecules.

-

Biological screening: Testing these new compounds in a variety of assays to identify potential therapeutic activities.

-

Structure-Activity Relationship (SAR) studies: Once active compounds are identified, SAR studies can help to optimize their potency and selectivity.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Landscape of 4-Iodo-5-methyl-3-phenylisoxazole Derivatives: A Technical Overview for Drug Discovery Professionals

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in modern medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have led to its incorporation into a wide array of therapeutic agents. Within this privileged class of compounds, novel 4-Iodo-5-methyl-3-phenylisoxazole derivatives are emerging as a focal point of research, demonstrating significant potential across various biological domains. This technical guide synthesizes the current understanding of the biological activities of these compounds, offering a comprehensive resource for professionals engaged in drug discovery and development. While specific quantitative data for a broad range of novel derivatives remains nascent in publicly available literature, this document outlines the foundational knowledge, key therapeutic applications, and the experimental frameworks used to evaluate their potential.

Core Synthesis and Chemical Properties

The this compound core serves as a versatile synthetic intermediate. The presence of the iodine atom at the 4-position is particularly advantageous, providing a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the facile introduction of a diverse range of substituents, enabling the systematic exploration of the structure-activity relationship (SAR) and the optimization of biological activity. The synthesis of the core structure is often achieved through multi-step reaction sequences.

A general synthetic workflow for accessing these derivatives is outlined below.

Key Biological Activities and Therapeutic Potential

Research indicates that this compound derivatives are promising candidates for the development of agents targeting a spectrum of diseases, primarily in the areas of oncology, infectious diseases, and inflammation.

Anticancer Activity

The isoxazole moiety is a well-established pharmacophore in oncology, and derivatives of the this compound scaffold are being investigated for their cytotoxic effects against various cancer cell lines. While comprehensive quantitative data for a wide range of these specific derivatives is not yet available in the public domain, preliminary studies suggest that their mechanism of action may involve the induction of apoptosis and cell cycle arrest.

Future Directions for Research:

-

Screening of derivative libraries against a panel of human cancer cell lines (e.g., breast, lung, colon, leukemia).

-

Determination of IC50 values to quantify cytotoxic potency.

-

Elucidation of the specific molecular targets and signaling pathways involved.

Antimicrobial Activity

The global challenge of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Isoxazole-containing compounds have a history of successful application in this area. The this compound framework offers a template for the design of new antimicrobial drugs.

A study on structurally related 4-methyl-3,5-diphenylisoxazolidine derivatives has provided insights into the potential antimicrobial efficacy of this class. Halogenated derivatives, in particular, have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1]

Table 1: Antimicrobial Activity of Structurally Related Isoxazolidine Derivatives [1]

| Compound Type | Test Organisms | MIC Range (mg/mL) |

| Halogenated 4-methyl-3,5-diphenylisoxazolidine Derivatives | Staphylococcus aureus, Bacillus subtilis (Gram-positive) | 6.25 - 50 |

| Escherichia coli, Pseudomonas aeruginosa (Gram-negative) | 6.25 - 50 | |

| Aspergillus niger, Candida albicans (Fungi) | 6.25 - 50 |

Note: This data is for structurally related compounds and serves as an indicator of potential activity for the target derivatives.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Isoxazole derivatives have been explored for their anti-inflammatory properties, often through the inhibition of key enzymes such as cyclooxygenase (COX) or by modulating pro-inflammatory signaling cascades. The this compound scaffold is considered a promising starting point for the development of novel anti-inflammatory drugs.[2][3]

Experimental Protocols for Biological Evaluation

The following sections detail standardized methodologies for assessing the biological activities of novel this compound derivatives.

In Vitro Anticancer Activity Assessment

Objective: To determine the cytotoxic effects of the synthesized derivatives on human cancer cell lines.

Methodology: MTT Assay

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the derivatives against a panel of pathogenic bacteria and fungi.

Methodology: Broth Microdilution Method

-

Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to achieve a standardized inoculum density.

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Positive (microorganisms with no compound) and negative (broth only) controls are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Outlook

The this compound scaffold holds considerable promise as a template for the design of novel therapeutic agents. Its synthetic tractability, coupled with the established biological importance of the isoxazole ring, makes it an attractive area for further investigation. While the current body of literature provides a strong rationale for its potential in anticancer, antimicrobial, and anti-inflammatory applications, there is a clear need for more extensive studies to generate robust quantitative data for a diverse range of derivatives. Future research should focus on the synthesis and screening of compound libraries, the elucidation of their mechanisms of action, and the optimization of their pharmacokinetic and pharmacodynamic properties to translate their therapeutic potential into clinical realities.

References

Potential Therapeutic Targets of 4-Iodo-5-methyl-3-phenylisoxazole Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on the potential therapeutic targets of analogs based on the 4-iodo-5-methyl-3-phenylisoxazole core structure. Drawing from published research on related isoxazole derivatives, this document explores key protein targets, summarizes available quantitative data, details relevant experimental methodologies, and provides visual representations of associated signaling pathways and workflows. The primary putative targets for this class of compounds include enzymes involved in inflammation, such as cyclooxygenases (COX), cytoskeletal proteins like tubulin, and ion channels like the Transient Receptor Potential Vanilloid 1 (TRPV1). This guide aims to provide a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics derived from the this compound template.

Introduction

This compound is a versatile synthetic intermediate utilized in the development of various biologically active molecules.[1] Its structural features, including the isoxazole core, a phenyl ring, a methyl group, and an iodine atom, provide multiple points for chemical modification, allowing for the generation of diverse analog libraries. The iodine substituent is particularly useful for introducing further chemical complexity through cross-coupling reactions. Research into isoxazole-containing compounds has revealed their potential as anti-inflammatory, analgesic, and anticancer agents.[1] This guide consolidates the current understanding of the molecular targets that are likely modulated by analogs of this compound.

Potential Therapeutic Targets

Based on the bioactivities of structurally related isoxazole derivatives, the following targets are of high interest for this compound analogs:

Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. Inhibition of these enzymes is a well-established strategy for treating pain and inflammation. Several studies have highlighted the potential of isoxazole derivatives as COX inhibitors.

Certain diarylisoxazoles have been identified as highly selective COX-1 inhibitors. For instance, mofezolac and a derivative referred to as P6 [3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole] have shown potent and selective inhibition of COX-1. While not direct analogs, their structural similarity to the this compound core suggests that analogs of the latter could also interact with the COX active site. The nature and position of substituents on the phenyl and isoxazole rings are critical for determining the potency and selectivity for COX-1 versus COX-2.

Tubulin

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated approach in cancer chemotherapy. A number of isoxazole-containing compounds have been reported to inhibit tubulin polymerization, often by binding to the colchicine site. These compounds induce cell cycle arrest in the G2/M phase and subsequently trigger apoptosis in cancer cells. The phenyl group at the 3-position of the isoxazole ring in this compound analogs is a common feature in many tubulin polymerization inhibitors, suggesting this as a promising therapeutic avenue.

Transient Receptor Potential Vanilloid 1 (TRPV1)

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in sensory neurons. It is activated by various stimuli, including heat, protons, and capsaicin, the pungent component of chili peppers. Antagonism of TRPV1 is a potential therapeutic strategy for the treatment of chronic pain. Structure-activity relationship (SAR) studies on a series of isoxazole-3-carboxamides have led to the discovery of potent and orally active TRPV1 antagonists.[2][3] These findings indicate that the isoxazole scaffold can be effectively utilized to design novel TRPV1 inhibitors.

Quantitative Data

The following tables summarize the available quantitative data for isoxazole derivatives targeting COX enzymes and tubulin. It is important to note that these are not direct analogs of this compound but provide valuable insights into the potential potencies that might be achieved.

Table 1: COX Inhibition by Isoxazole Derivatives

| Compound | Target | IC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Mofezolac | COX-1 | 0.0079 | >6300 (for COX-1) | [4] |

| P6 (3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole) | COX-1 | 19 | - | [4] |

| Compound 8* | COX-1 | - | Selective COX-1 inhibitor | [5] |

| Compound 17** | COX-2 | <1 | Sub-micromolar selective COX-2 inhibitor | [5] |

| Isoxazole Derivative C3 | COX-2 | - | Potent COX-2 inhibitor | [6] |

| Isoxazole Derivative C5 | COX-2 | - | Potent COX-2 inhibitor | [6] |

| Isoxazole Derivative C6 | COX-2 | - | Potent COX-2 inhibitor | [6] |

*N-(9-{2-[(4-{2-[3-(5-chlorofuran-2-yl)-4-phenylisoxazol-5-yl]acetamido}butyl)carbamoyl]phenyl-6-(ethylamino)-2,7-dimethyl-3H-xanthen-3-ylidene}ethanaminium chloride **2-[3,4-bis(4-methoxyphenyl)isoxazol-5-yl]-1-[6,7-dimethoxy-3,4-dihydroisoquinolin-2-(1H)-yl]ethanone

Table 2: Tubulin Polymerization Inhibition by an Isoxazole-Based Compound

| Compound | Assay | IC₅₀ (µM) | Reference |

| Tubulin polymerization-IN-41 | Tubulin Polymerization Inhibition | 2.61 | [7] |

Experimental Protocols

Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This protocol describes a common method for screening COX inhibitors.

Principle: The assay is based on the fluorometric detection of Prostaglandin G2 (PGG2), an intermediate product generated by COX enzymes. A probe is used that fluoresces upon reaction with PGG2.

Materials:

-

COX Assay Buffer

-

COX Probe (in DMSO)

-

COX Cofactor (in DMSO)

-

Arachidonic Acid

-

NaOH

-

Human Recombinant COX-1 or COX-2 enzyme

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the COX probe, COX cofactor, and arachidonic acid according to the manufacturer's instructions.

-

Reaction Mix Preparation: For each well, prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

Enzyme and Inhibitor Addition:

-

Add the appropriate COX enzyme (COX-1 or COX-2) to each well.

-

Add the test compound at various concentrations to the sample wells.

-

Include wells for enzyme control (no inhibitor) and inhibitor control (a known COX inhibitor like celecoxib).

-

-

Initiation of Reaction: Add the arachidonic acid solution to all wells to start the reaction.

-

Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm at 25 °C for 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction from the linear portion of the fluorescence curve. Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.

In Vitro Tubulin Polymerization Assay (Turbidity-based)

This protocol outlines a standard method to assess the effect of compounds on tubulin polymerization.

Principle: The polymerization of purified tubulin into microtubules causes an increase in the turbidity of the solution, which can be monitored by measuring the optical density (OD) at 340 nm.

Materials:

-

Purified tubulin (e.g., bovine brain tubulin)

-

GTP solution

-

Polymerization buffer (e.g., PEM buffer)

-

Test compounds

-

Known tubulin inhibitor (e.g., colchicine) and stabilizer (e.g., paclitaxel) as controls

-

Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

-

Preparation: Thaw tubulin and GTP on ice. Prepare dilutions of test compounds and controls in polymerization buffer.

-

Reaction Setup: On ice, add tubulin solution to the wells of a pre-chilled 96-well plate. Add the test compounds or controls to the respective wells.

-

Initiation of Polymerization: Transfer the plate to the spectrophotometer pre-warmed to 37 °C. Add GTP to all wells to initiate polymerization.

-

Measurement: Immediately begin monitoring the change in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60-90 minutes).

-

Data Analysis: Plot the absorbance versus time to generate polymerization curves. The effect of the test compound can be quantified by comparing the maximum rate of polymerization (Vmax) and the final polymer mass to the control. An inhibitor will decrease the Vmax and/or the final polymer mass.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving COX enzymes and a general workflow for screening potential inhibitors.

Caption: Simplified COX signaling pathway and the inhibitory action of isoxazole analogs.

Caption: General experimental workflow for screening and optimizing COX inhibitors.

Caption: Workflow for evaluating the effect of isoxazole analogs on tubulin polymerization.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound analogs is still emerging, the existing literature on structurally related isoxazole derivatives provides a strong foundation for focused investigation. The most promising targets identified are COX enzymes, tubulin, and TRPV1 receptors, implicated in inflammation, cancer, and pain, respectively. The synthetic tractability of the this compound core allows for the creation of diverse chemical libraries, which, when coupled with the robust experimental protocols outlined in this guide, will facilitate the identification and optimization of novel therapeutic agents. Future research should focus on synthesizing and screening analogs of this compound against these targets to establish definitive structure-activity relationships and unlock their full therapeutic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Discovery of potent, soluble and orally active TRPV1 antagonists. Structure-activity relationships of a series of isoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

exploring the reactivity of the isoxazole ring in 4-Iodo-5-methyl-3-phenylisoxazole

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a privileged scaffold in medicinal chemistry and materials science, offering a unique combination of stability and reactivity. This technical guide provides an in-depth exploration of the reactivity of a key derivative, 4-iodo-5-methyl-3-phenylisoxazole. This compound serves as a versatile building block, primarily due to the strategic placement of an iodine atom at the C4 position, which opens a gateway for a multitude of chemical transformations. This guide will delve into the synthesis of the core structure, its functionalization through various cross-coupling reactions, and the inherent reactivity of the isoxazole ring itself, including ring-opening transformations.

Synthesis of this compound

The preparation of this compound can be achieved through a multi-step synthesis starting from commercially available materials. A common route involves the construction of the 5-methyl-3-phenylisoxazole core followed by direct iodination at the C4 position.

Experimental Protocol: Synthesis of 5-methyl-3-phenylisoxazole

A mixture of benzaldehyde oxime and ethyl acetoacetate can be reacted in the presence of a dehydrating agent and a catalyst to yield 5-methyl-3-phenylisoxazole-4-carboxylate, which can then be decarboxylated.[1]

Experimental Protocol: Iodination of 5-methyl-3-phenylisoxazole

Functionalization of the C4-Position via Cross-Coupling Reactions

The carbon-iodine bond at the C4 position of this compound is the key to its synthetic utility, serving as a handle for various palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of substituents, enabling the synthesis of diverse libraries of compounds for drug discovery and materials science.[3]

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between the C4 position of the isoxazole and a terminal alkyne. This reaction is instrumental in synthesizing conjugated systems and has been reported for various 3,5-disubstituted-4-iodoisoxazoles with high yields.[4][5]

Table 1: Sonogashira Coupling of 3,5-Disubstituted-4-iodoisoxazoles with Terminal Alkynes [4]

| Entry | 4-Iodoisoxazole Substrate | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 3-(tert-Butyl)-4-iodo-5-phenylisoxazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%) | Et₂NH (2 equiv.) | DMF | 60 | 20 | 26 |

| 2 | 3-Trifluoromethyl-5-phenyl-4-iodoisoxazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ | Et₃N | DMF | RT | 12 | 80 |

| 3 | 3-Ethoxy-5-methyl-4-iodoisoxazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ | Et₃N | DMF | RT | 12 | 58 |

Note: The data presented is for structurally related compounds and serves as a guide for the expected reactivity of this compound.

To a solution of the 4-iodoisoxazole (1.0 equiv) in a suitable solvent such as DMF are added the terminal alkyne (1.2-2.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(OAc)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et₃N or Et₂NH). The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until completion.[4][6]

Caption: Sonogashira coupling workflow.

Suzuki-Miyaura Coupling: Introduction of Aryl and Vinyl Moieties

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the isoxazole core and various aryl or vinyl boronic acids or their esters. This reaction is widely used in the synthesis of biaryl compounds.

Table 2: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid [7][8]

| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Pd/C (1.4 mol%) | K₂CO₃ (2.0 equiv.) | DMF | Reflux (MW) | 1.5 | 92 |

| 2 | Aryl Bromide | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 33-89 |

Note: This table provides general conditions for Suzuki-Miyaura reactions of aryl halides, which can be adapted for this compound.

A mixture of this compound (1.0 equiv), a boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) in a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF) is heated under an inert atmosphere.[9][10]

Caption: Suzuki-Miyaura coupling workflow.

Heck Coupling: Introduction of Alkenyl Moieties

The Heck reaction allows for the coupling of the 4-iodoisoxazole with alkenes to form substituted alkenes, providing a route to more complex and extended molecular frameworks.

Table 3: Heck Reaction of Iodobenzene with Methyl Acrylate [11][12]

| Entry | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ | Na₂CO₃ | NMP | 100 | - | High |

| 2 | Pd/C | Et₃N/Na₂CO₃ | NMP | 100 | - | High |

Note: This table illustrates typical conditions for the Heck reaction of iodobenzene, which are applicable to this compound.

In a typical procedure, this compound (1.0 equiv) is reacted with an alkene (1.1-1.5 equiv) in the presence of a palladium catalyst (e.g., Pd(OAc)₂ or Pd/C), a base (e.g., Et₃N or Na₂CO₃), and a suitable solvent (e.g., DMF or NMP) at elevated temperatures.[13][14]

Caption: Heck coupling workflow.

Buchwald-Hartwig Amination: Introduction of Nitrogen-based Moieties

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, coupling the 4-iodoisoxazole with a variety of primary and secondary amines. This reaction is of great importance in the synthesis of pharmaceuticals.[15][16]

Table 4: Buchwald-Hartwig Amination of Aryl Halides [17][18]

| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Aryl Bromide | Secondary Amine | Pd(dba)₂ / P(o-tol)₃ | NaOtBu | THF | 80 | High |

| 2 | 5-Iodoindole | Primary/Secondary Amine | RuPhos-based catalyst | LiHMDS | THF | RT-60 | Good |

Note: This table provides general conditions for the Buchwald-Hartwig amination of aryl halides, which can serve as a starting point for the reaction with this compound.

A mixture of this compound (1.0 equiv), an amine (1.1-1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst), a phosphine ligand (e.g., Xantphos, RuPhos), and a strong base (e.g., NaOtBu or LiHMDS) in an anhydrous, aprotic solvent (e.g., toluene or THF) is heated under an inert atmosphere.[17]

Caption: Buchwald-Hartwig amination workflow.

Reactivity of the Isoxazole Ring

Beyond the functionalization at the C4 position, the isoxazole ring itself can participate in various chemical transformations, most notably ring-opening reactions. These reactions provide access to different classes of acyclic and heterocyclic compounds.

Ring-Opening Reactions

The N-O bond in the isoxazole ring is susceptible to cleavage under various conditions, leading to the formation of β-enaminones or other valuable synthetic intermediates.[19][20] While specific data for this compound is limited in the searched literature, the general reactivity patterns of isoxazoles suggest that it would undergo similar transformations. For instance, metal-catalyzed ring-opening reactions can lead to the formation of β-enaminones.[19]

Other Potential Reactivities

Lithiation and Grignard Exchange

The C-I bond at the C4 position can also be a site for metal-halogen exchange reactions. Treatment with organolithium reagents could generate a 4-lithioisoxazole intermediate, which can then be quenched with various electrophiles to introduce a wide range of functional groups.[1][21] Similarly, a Grignard exchange reaction could be employed to form the corresponding Grignard reagent, further expanding the synthetic possibilities.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. The presence of the C4-iodo group allows for a vast array of functionalizations through well-established palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse and complex molecules. Furthermore, the inherent reactivity of the isoxazole ring itself opens up avenues to other classes of compounds through ring-opening and other transformations. This guide provides a foundational understanding of the reactivity of this important scaffold, offering researchers and drug development professionals a toolkit for its application in their respective fields. Further exploration and optimization of the reaction conditions for this specific substrate will undoubtedly lead to the discovery of novel compounds with significant potential in medicine and materials science.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. 4-IODO-3-METHYL-5-PHENYLISOXAZOLE synthesis - chemicalbook [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijnc.ir [ijnc.ir]

- 7. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 8. researchgate.net [researchgate.net]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]

- 17. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. m.youtube.com [m.youtube.com]

Navigating the Solubility Landscape of 4-Iodo-5-methyl-3-phenylisoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Qualitative Solubility Profile

Insights into the solubility of 4-Iodo-5-methyl-3-phenylisoxazole can be inferred from solvents employed in its synthesis and purification. The compound has been documented in synthetic routes utilizing a range of organic solvents, suggesting at least partial solubility in these media.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Specific Solvents Mentioned in Literature | Implied Solubility |

| Alcohols | Methanol | Soluble |

| Halogenated | Dichloroethane, Chlorobenzene | Soluble |

| Nitriles | Acetonitrile | Soluble |

| Aromatic Hydrocarbons | Toluene | Soluble |

| Ethers | Diethyl ether | Likely Soluble |

| Amides | N,N-dimethylformamide (DMF) | Likely Soluble |

This table is based on solvents used in the synthesis and purification of this compound and related compounds, as described in various patents and synthetic protocols.[2][3] The general principle of "like dissolves like" suggests that this substituted isoxazole, possessing both aromatic and heterocyclic moieties, will exhibit solubility in a range of polar aprotic and non-polar aromatic solvents.[4]

Experimental Protocols for Quantitative Solubility Determination

To ascertain the precise solubility of this compound, standardized experimental methods are necessary. The following protocols describe two common techniques for determining the thermodynamic solubility of an organic compound.

Protocol 1: Shake-Flask Method for Thermodynamic Solubility

This method is considered the gold standard for determining thermodynamic solubility.[5]

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed, screw-cap vial.

-

Equilibration: The vial is agitated (e.g., using a shaker or rotator) at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Sample Analysis: A clear aliquot of the supernatant is carefully removed and diluted with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.

Protocol 2: High-Throughput Screening (HTS) Method for Kinetic Solubility

This method is suitable for earlier stages of drug discovery where a rapid assessment of solubility is required.[6][7]

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a highly soluble organic solvent, such as dimethyl sulfoxide (DMSO).

-

Serial Dilution: The stock solution is serially diluted in the target organic solvent in a microtiter plate format.

-

Precipitation Monitoring: The plate is incubated at a controlled temperature, and the point at which precipitation occurs is detected. This can be done visually or, more commonly, using automated instrumentation such as nephelometry, which measures turbidity.[7]

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitation is observed.

Visualizing Experimental Workflows and Synthesis

To further aid in the understanding of the processes involved with this compound, the following diagrams illustrate a general workflow for solubility determination and a representative synthetic pathway.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Representative Synthesis of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde - Google Patents [patents.google.com]

- 3. CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride - Google Patents [patents.google.com]

- 4. Video: Solubility - Concept [jove.com]

- 5. researchgate.net [researchgate.net]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. bmglabtech.com [bmglabtech.com]

Stability and Storage of 4-Iodo-5-methyl-3-phenylisoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the compound 4-Iodo-5-methyl-3-phenylisoxazole. The information herein is intended to support researchers, scientists, and professionals in the fields of drug development and chemical research in ensuring the integrity and reliability of this compound throughout its lifecycle. This document outlines key physicochemical properties, recommended storage, and detailed experimental protocols for stability assessment, including forced degradation studies.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for its proper handling, formulation, and the design of stability studies.

| Property | Value | Source |

| CAS Number | 31295-66-6 | Chem-Impex[1] |

| Molecular Formula | C₁₀H₈INO | Chem-Impex[1] |

| Molecular Weight | 285.08 g/mol | Chem-Impex[1] |

| Appearance | Off-white to colorless solid | Hoffman Fine Chemicals |

| Melting Point | 102 to 106 °C | Hoffman Fine Chemicals |

| Density | 1.686 g/cm³ | Hoffman Fine Chemicals |

| Purity | ≥ 95% (HPLC) | Chem-Impex |

| Solubility | No data available | |

| pKa | No data available |

Recommended Storage Conditions

To maintain the chemical integrity and purity of this compound, specific storage conditions are recommended by suppliers. These conditions aim to protect the compound from environmental factors that could lead to degradation.

| Parameter | Recommendation | Source |

| Temperature | 0-8°C | Chem-Impex[1] |

| Room temperature (20-22°C) | Hoffman Fine Chemicals | |

| Atmosphere | Sealed in a dry environment | Hoffman Fine Chemicals |

| Light | Protect from light | General best practice |

| Container | Tightly sealed container | General best practice |

It is advisable to store the compound in a refrigerator at 0-8°C for long-term storage to minimize potential degradation.[1] For short-term use, storage at a controlled room temperature in a desiccator to protect from moisture is also an option. The container should be opaque or stored in a dark place to prevent photodegradation.

Stability Profile and Forced Degradation Studies

Such studies typically involve subjecting the compound to stress conditions more severe than accelerated stability testing to provoke degradation.[3][5] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products can be reliably detected and quantified.

The following table outlines the typical conditions for forced degradation studies that would be applicable to this compound.

| Stress Condition | Proposed Experimental Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M - 1 M HCl at room temperature or elevated temperature (e.g., 60°C) | Cleavage of the isoxazole ring, hydrolysis of potential amide or ester functionalities if present as impurities. |

| Base Hydrolysis | 0.1 M - 1 M NaOH at room temperature or elevated temperature (e.g., 60°C) | Cleavage of the isoxazole ring, potentially more rapid than acid hydrolysis. |

| Oxidation | 3-30% H₂O₂ at room temperature | Oxidation of the isoxazole ring or other susceptible functional groups. |

| Thermal Degradation | Dry heat (e.g., 70-80°C) for an extended period | General decomposition, potential de-iodination. |

| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) | Photolytic cleavage, de-iodination, or rearrangement. |

Experimental Protocols

Detailed methodologies for conducting forced degradation studies are critical for obtaining reliable and reproducible data. The following are generalized protocols that can be adapted for this compound.

General Stock Solution Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. This stock solution will be used for the subsequent stress studies.

Acid Hydrolysis Protocol

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot.

-

Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

-

Dilute the neutralized sample with the mobile phase to a final concentration suitable for analysis (e.g., 100 µg/mL).

-

Analyze the sample using a validated stability-indicating HPLC method.

-

If no significant degradation is observed, the study can be repeated with a higher concentration of acid (e.g., 1 M HCl) or at a higher temperature.

Base Hydrolysis Protocol

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Incubate the solution at 60°C for 8 hours.

-

At specified time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot.

-

Neutralize the aliquot with an equivalent amount of 0.1 M HCl.

-

Dilute the neutralized sample with the mobile phase to a final concentration suitable for analysis.

-

Analyze the sample using a validated stability-indicating HPLC method.

-

If degradation is too rapid, the study should be repeated at a lower temperature or for a shorter duration.

Oxidative Degradation Protocol

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Store the solution at room temperature, protected from light, for 24 hours.

-

At specified time points, withdraw an aliquot.

-

Dilute the sample with the mobile phase to a final concentration suitable for analysis.

-

Analyze the sample using a validated stability-indicating HPLC method.

Thermal Degradation Protocol

-

Place a known amount of the solid compound in a petri dish.

-

Expose the solid to dry heat at 80°C in an oven for 48 hours.

-

At specified time points, withdraw a sample of the solid.

-

Dissolve the sample in a suitable solvent and dilute to a final concentration for analysis by HPLC.

Photostability Protocol

-

Expose a sample of the solid compound and a solution of the compound to a light source that conforms to ICH Q1B guidelines (providing both UV and visible light).

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

-

After the exposure period, prepare solutions of both the exposed and control samples for analysis by HPLC.

Logical Workflow for Stability Assessment

The following diagram illustrates a logical workflow for conducting a comprehensive stability assessment of a chemical compound like this compound.

Signaling Pathways and Biological Activity

Currently, there is no specific information in the public domain detailing the signaling pathways directly modulated by this compound. However, isoxazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory and anticancer properties.[1] The biological activity of this compound is an active area of research, and its mechanism of action is likely to be a subject of future investigations.

The following diagram illustrates a generalized workflow for investigating the biological activity and mechanism of action of a novel compound.

References

Methodological & Application

4-Iodo-5-methyl-3-phenylisoxazole: A Versatile Building Block in Organic Synthesis

Morristown, NJ – December 27, 2025 – 4-Iodo-5-methyl-3-phenylisoxazole is a highly functionalized heterocyclic compound that has emerged as a crucial building block for the synthesis of complex organic molecules. Its unique structural features, particularly the presence of a reactive iodine atom on the isoxazole core, make it an ideal substrate for a variety of cross-coupling reactions. This attribute has positioned it as a valuable intermediate in the development of novel pharmaceuticals, particularly in the fields of anti-inflammatory and anticancer therapies, as well as in materials science.[1]

The isoxazole moiety itself is a key pharmacophore found in numerous biologically active compounds. The strategic placement of the iodo, methyl, and phenyl groups on the isoxazole ring of this building block provides a versatile platform for chemists to introduce molecular diversity and construct intricate molecular architectures.

Applications in Cross-Coupling Reactions

The carbon-iodine bond at the 4-position of the isoxazole ring is the key to the synthetic utility of this building block. It readily participates in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for the straightforward introduction of a wide array of functional groups, leading to the generation of diverse chemical libraries for drug discovery and materials science research.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This compound is an excellent substrate for this reaction, allowing for the synthesis of 4-aryl-5-methyl-3-phenylisoxazoles. These products are of significant interest as they are structural analogs of known bioactive molecules, including cyclooxygenase-2 (COX-2) inhibitors like Celecoxib.

Table 1: Representative Quantitative Data for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 80-90 |

| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 75-85 |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Utilizing this compound in this reaction provides a direct route to 4-alkynyl-5-methyl-3-phenylisoxazoles. These alkynylated isoxazoles are valuable intermediates that can undergo further transformations, such as click chemistry or cyclization reactions, to generate a variety of heterocyclic systems. Studies on analogous 3,5-disubstituted-4-iodoisoxazoles have demonstrated high yields (up to 98%) in Sonogashira couplings.[2][3]

Table 2: Representative Quantitative Data for Sonogashira Coupling of 3,5-Disubstituted-4-iodoisoxazoles

| Entry | Alkyne | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 95 |

| 2 | 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 92 |

| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 98 |

Heck Coupling

The Heck reaction is a versatile method for the arylation of alkenes. This compound can be coupled with various alkenes to produce 4-vinyl-5-methyl-3-phenylisoxazoles. These vinylated products serve as important precursors for further functionalization, including polymerization and metathesis reactions.

Table 3: Representative Quantitative Data for Heck Coupling

| Entry | Alkene | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | Acetonitrile | 75-85 |

| 2 | n-Butyl acrylate | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 80-90 |

| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ | - | Et₃N | DMF | 70-80 |

Application in the Synthesis of Bioactive Molecules

The functionalized isoxazoles derived from this compound are of significant interest in medicinal chemistry. The isoxazole scaffold is present in a number of approved drugs and is known to interact with a variety of biological targets.

Anti-inflammatory Agents (COX-2 Inhibitors)

A prominent application of this building block is in the synthesis of analogs of Celecoxib, a selective COX-2 inhibitor used to treat pain and inflammation. The 3-phenylisoxazole core mimics the central ring of Celecoxib. By utilizing Suzuki-Miyaura coupling, various aryl groups can be introduced at the 4-position to explore the structure-activity relationship (SAR) and develop novel COX-2 inhibitors with potentially improved efficacy and side-effect profiles.

Anticancer Agents (Kinase Inhibitors)

The isoxazole scaffold is also a feature of several kinase inhibitors used in cancer therapy. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. By employing cross-coupling reactions, various substituents can be attached to the 4-position of the isoxazole ring to create libraries of compounds for screening against different kinases, such as c-Jun N-terminal kinase (JNK), which is implicated in cancer cell proliferation and survival.[4]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

-

To a dried round-bottom flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).

-

Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

-

Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

General Procedure for Sonogashira Coupling:

-

To a dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv.), and the copper(I) co-catalyst (e.g., CuI, 0.1 equiv.).

-

Add the degassed solvent (e.g., a mixture of THF and DMF) and a base such as triethylamine (2.0 equiv.).

-

Add the terminal alkyne (1.1 equiv.) dropwise to the stirred solution.

-

Heat the reaction mixture to 50-70 °C and stir for 2-8 hours, monitoring by TLC.

-

After cooling, filter the reaction mixture through a pad of celite and wash with ethyl acetate.

-

Wash the filtrate with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

General Procedure for Heck Coupling:

-

In a sealed tube under an inert atmosphere, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.1 equiv.), a phosphine ligand (e.g., PPh₃, 0.2 equiv.), and a base (e.g., triethylamine, 2.0 equiv.).

-

Add the anhydrous solvent (e.g., acetonitrile or DMF).

-

Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.

-

After cooling, dilute the reaction mixture with a suitable organic solvent and filter to remove insoluble salts.

-

Wash the filtrate with water and brine.

-

Dry the organic phase, remove the solvent in vacuo, and purify the residue by column chromatography.

Conclusion

This compound has proven to be a valuable and versatile building block in modern organic synthesis. Its ability to readily undergo a range of cross-coupling reactions provides a straightforward and efficient means to access a wide variety of highly substituted isoxazole derivatives. These products are of significant interest in the fields of medicinal chemistry and materials science, with demonstrated potential in the development of new anti-inflammatory and anticancer agents. The protocols and data presented herein provide a foundation for researchers to explore the full synthetic potential of this important chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Suzuki Coupling of 4-Iodo-5-methyl-3-phenylisoxazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with 4-iodo-5-methyl-3-phenylisoxazole. This key transformation enables the synthesis of 4-aryl-5-methyl-3-phenylisoxazole derivatives, which are of interest in medicinal chemistry and materials science. The protocols and data presented are based on established methodologies for structurally similar compounds and general principles of Suzuki-Miyaura couplings.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] It involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[1] For the synthesis of 4-aryl-5-methyl-3-phenylisoxazoles, this compound serves as a key building block, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the C-4 position. The resulting substituted isoxazole scaffolds are valuable in the development of new pharmaceutical agents and functional materials.[3][4]

The general reaction scheme is as follows:

Scheme 1: Suzuki-Miyaura Coupling of this compound

Key Reaction Parameters

The success of the Suzuki-Miyaura coupling is dependent on the careful selection of several key parameters:

-

Palladium Catalyst and Ligand: Palladium complexes are the most common catalysts for this reaction.[1] While simple catalysts like Pd(PPh₃)₂Cl₂ can be effective, the choice of ligand can significantly influence the reaction's efficiency.[4][5] Electron-rich and sterically hindered phosphine ligands, such as SPhos or XPhos, can often improve yields and reaction rates, especially with challenging substrates.[5] The catalyst loading typically ranges from 1 to 5 mol%.

-

Base: A base is essential for the transmetalation step of the catalytic cycle.[1] Common choices include inorganic bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The choice of base can affect the reaction rate and the stability of the boronic acid.

-

Solvent: The reaction is often performed in a mixture of an organic solvent and water.[6] Common organic solvents include 1,2-dimethoxyethane (DME), 1,4-dioxane, and toluene. The aqueous phase is necessary to dissolve the inorganic base.

-

Reaction Temperature: The reaction temperature typically ranges from room temperature to the boiling point of the solvent.[1] For aryl iodides, which are generally more reactive than bromides or chlorides, lower temperatures may be sufficient.[5][7]

Experimental Protocols

The following protocols are based on a reported procedure for a structurally similar substrate, 3-ethoxy-4-iodo-5-methylisoxazole. Optimization may be required for this compound and different boronic acids.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from the Suzuki coupling of 3-ethoxy-4-iodo-5-methylisoxazole with various arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.5 equivalents)

-

Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (0.03 equivalents)

-

Sodium bicarbonate (NaHCO₃) (3.0 equivalents)

-

1,2-Dimethoxyethane (DME)

-

Water

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a solution of this compound (1.0 equivalent) in DME, add dichlorobis(triphenylphosphine)palladium(II) (0.03 equivalents).

-